

# Molecular weight and formula of Ethyl 2-(4-cyanophenyl thio)acetate.

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## Compound of Interest

Compound Name: Ethyl 2-(4-cyanophenyl  
thio)acetate

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## An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl thio)acetate

This technical guide provides a comprehensive overview of **Ethyl 2-(4-cyanophenyl thio)acetate**, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications.

## Physicochemical Properties

**Ethyl 2-(4-cyanophenyl thio)acetate** is an organic intermediate that incorporates both a thioacetate and a cyanophenyl functional group.<sup>[1]</sup> While extensive experimental data for this specific compound is not widely published, its key properties can be determined and are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub> S	[1]
Molecular Weight	221.28 g/mol	[1]
InChI Key	NTQPUDSIGKDEET- UHFFFAOYSA-N	[1]
CAS Number	1528-41-2	[1]

Note: Some properties are based on high-resolution mass spectrometry data consistent with the calculated values.[1]

## Experimental Protocol: Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate

The synthesis of **Ethyl 2-(4-cyanophenyl thio)acetate** can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is often carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Materials:

- 4-cyanothiophenol
- Ethyl chloroacetate (or ethyl bromoacetate)
- A suitable base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base like triethylamine)
- A polar aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide)
- Deionized water
- Organic extraction solvent (e.g., ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanothiophenol in the chosen polar aprotic solvent.
- **Base Addition:** Add the base to the solution portion-wise while stirring. The formation of the thiolate can be observed.
- **Alkylation:** To the resulting mixture, add ethyl chloroacetate dropwise at room temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to reflux to ensure completion.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (salt by-product) has formed, it can be removed by filtration. The filtrate is then typically partitioned between water and an organic solvent like ethyl acetate.
- **Extraction and Washing:** The organic layer is separated, washed with brine (saturated NaCl solution) to remove any remaining aqueous-soluble impurities, and then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **Ethyl 2-(4-cyanophenyl thio)acetate**.

## Applications in Research and Drug Development

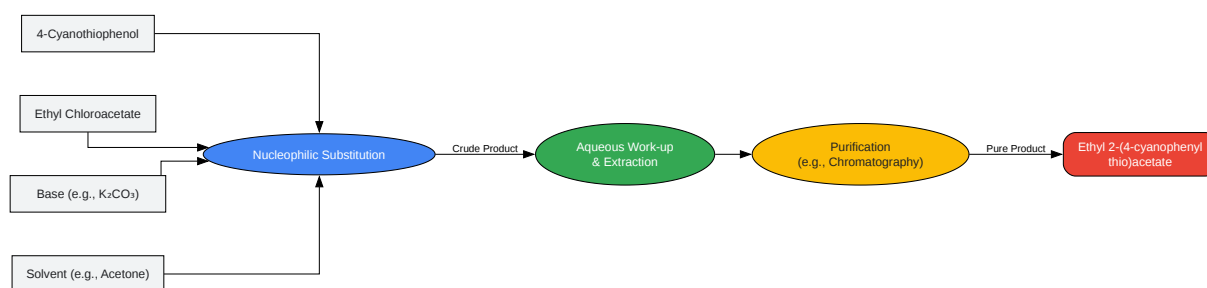
The structural motifs within **Ethyl 2-(4-cyanophenyl thio)acetate** suggest its utility as a versatile building block in medicinal chemistry and materials science.

- **Thioesters in Synthesis:** Thioesters are more reactive than their oxygen-containing ester counterparts, making them valuable intermediates in organic synthesis for acylation reactions.<sup>[1]</sup>
- **Cyanophenyl Moieties in Drug Design:** The cyanophenyl group is an important pharmacophore found in various biologically active molecules. For instance, it is a key

component in the structure of Febuxostat, a drug used for treating gout.[1][2] The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the electronic properties of the molecule.

## Workflow and Pathway Diagrams

### Synthesis Workflow of Ethyl 2-(4-cyanophenyl thio)acetate



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Caption: A diagram illustrating the synthetic workflow for **Ethyl 2-(4-cyanophenyl thio)acetate**.

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## References

- 1. Ethyl 2-(4-cyanophenyl thio)acetate | Benchchem [benchchem.com]

- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
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